1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(2-methoxyacetyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-9(13)11-4-6-12(7-5-11)10(14)8-15-2/h3H,1,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYXHZULYBCWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of piperazine with 2-methoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 2-methoxyacetyl group distinguishes it from analogs with aryl sulfonyl (e.g., 5f), benzyloxyalkyl (e.g., DC-TEAD3in02), or heteroaromatic (e.g., furan-carbonyl) substituents.
- Synthetic Feasibility : Yields vary significantly; DC-TEAD3in02 achieved 76% yield via optimized procedures, whereas DKM 3-36 had lower yields (29%), suggesting substituent-dependent reactivity .
- Thermal Stability : Sulfonyl-substituted analogs like 5f exhibit higher melting points (206–208°C), likely due to enhanced crystallinity from polar sulfonyl groups .
Physicochemical Properties
- Aryl sulfonyl groups (e.g., 5f) enhance polarity, favoring aqueous solubility .
- Electronic Effects : Methoxy groups (as in DKM 3-36) donate electron density, altering charge distribution and binding affinity to biological targets .
Detailed Research Findings
Impact of Substituents on Bioactivity
- Sulfonyl vs. Methoxyacetyl : Sulfonyl groups in 5f improve hydrogen-bonding capacity, critical for enzyme inhibition, whereas methoxyacetyl in the target compound may offer metabolic stability due to reduced steric hindrance .
- Benzyloxypropyl in DC-TEAD3in02 : This substituent’s flexibility and hydrophobic character likely facilitate binding to TEAD’s palmitate pocket, a key feature in its inhibitory activity .
Biological Activity
1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methoxyacetyl group and a prop-2-en-1-one moiety. Its molecular formula is , and it possesses unique structural characteristics that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive function.
Pharmacological Activities
Research has indicated several pharmacological activities associated with this compound:
- Antidepressant Effects : Studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Antinociceptive Activity : Preliminary investigations have shown that this compound can reduce pain responses in rodent models, indicating potential analgesic properties.
- Neuroprotective Effects : The compound has demonstrated protective effects against oxidative stress in neuronal cells, suggesting a role in neuroprotection.
Study 1: Antidepressant Activity
In a controlled study involving mice subjected to chronic unpredictable stress, administration of this compound resulted in significant reductions in depressive-like behaviors compared to the control group. The study measured parameters such as immobility time in the forced swim test, indicating enhanced mood stabilization.
Study 2: Analgesic Properties
A pain model study evaluated the efficacy of the compound against induced pain using formalin injection in rats. Results showed a marked decrease in licking time during the second phase of the formalin test, suggesting effective antinociceptive properties.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
